molecular formula C10H16N6Na3O14P3 B031409 Guanylyl imidodiphosphate CAS No. 148892-91-5

Guanylyl imidodiphosphate

Cat. No.: B031409
CAS No.: 148892-91-5
M. Wt: 606.16 g/mol
InChI Key: AVHZFABRVPIWCT-ZVQJTLEUSA-K
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Description

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is a synthetic analog of guanosine triphosphate. It is a non-hydrolyzable compound that binds and irreversibly activates G proteins. This compound is widely used in biochemical and physiological studies due to its stability and ability to mimic natural guanosine triphosphate in various biological processes .

Scientific Research Applications

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is extensively used in scientific research due to its ability to mimic natural guanosine triphosphate. Some of its key applications include:

    Chemistry: Used in studies involving GTP-binding proteins to understand their structure and function.

    Biology: Employed in research on protein synthesis, signal transduction, and cellular metabolism.

    Medicine: Utilized in drug discovery and development to study the effects of GTP-binding proteins in various diseases.

    Industry: Applied in the production of biochemical reagents and diagnostic kits

Mechanism of Action

Safety and Hazards

In case of skin contact with Guanosine 5’-[beta,gamma-imido]triphosphate, it is recommended to wash off with soap and plenty of water . If breathed in, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

Future studies may focus on improving the stability of Guanosine 5’-[beta,gamma-imido]triphosphate solutions. One general guideline is to prepare solutions in 50–100 mM buffer in the range of pH 7.0–8.5, i.e. never having a pH less than 7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is synthesized by replacing the oxygen atom in the triphosphate group of guanosine triphosphate with an imido group (NH). This modification makes the compound non-hydrolyzable. The synthesis involves the use of guanosine triphosphate as the starting material, which undergoes a series of chemical reactions to introduce the imido group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of trisodium guanosine 5’-[beta,gamma-imido]triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate primarily undergoes binding reactions with G proteins. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution due to its stable imido group. The compound is resistant to hydrolysis, making it a valuable tool in studies involving GTP-binding proteins .

Common Reagents and Conditions

The compound is used in various biochemical assays where it is incubated with G proteins under physiological conditions. The binding reactions typically occur in aqueous solutions at neutral pH and physiological temperatures. Common reagents used in these assays include buffers, salts, and other components that mimic the cellular environment .

Major Products Formed

Since trisodium guanosine 5’-[beta,gamma-imido]triphosphate is non-hydrolyzable, it does not form any major products through chemical reactions. Its primary role is to bind and activate G proteins, which then participate in various cellular signaling pathways .

Comparison with Similar Compounds

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is unique due to its non-hydrolyzable nature, which makes it a valuable tool in biochemical studies. Similar compounds include:

    Guanosine 5’-triphosphate trisodium salt: A natural form of guanosine triphosphate that is hydrolyzable.

    Guanosine 5’-[beta,gamma-methylene]triphosphate: Another non-hydrolyzable analog of guanosine triphosphate with a methylene group replacing the oxygen atom.

    Guanosine 5’-[beta,gamma-thio]triphosphate: A non-hydrolyzable analog with a sulfur atom replacing the oxygen atom .

These compounds share similar properties but differ in their stability and specific applications in research.

Properties

CAS No.

148892-91-5

Molecular Formula

C10H16N6Na3O14P3

Molecular Weight

606.16 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate;hydrate

InChI

InChI=1S/C10H17N6O13P3.3Na.H2O/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;1H2/q;3*+1;/p-3/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

AVHZFABRVPIWCT-ZVQJTLEUSA-K

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+]

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.O.[Na+].[Na+].[Na+]

Appearance

Assay:≥95%A crystalline solid

Synonyms

5’-Guanylic Acid Monoanhydride with Imidodiphosphoric Acid Trisodium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Guanylyl imidodiphosphate
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